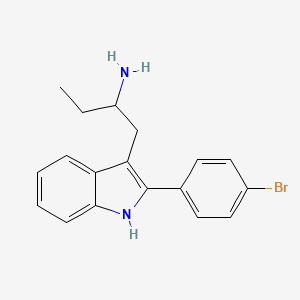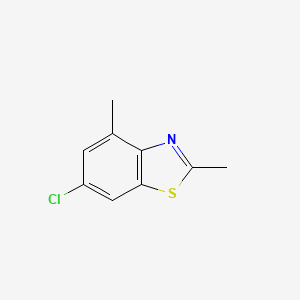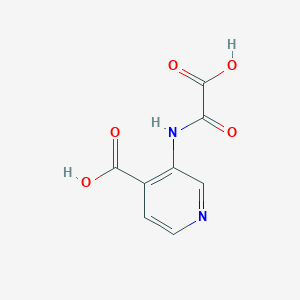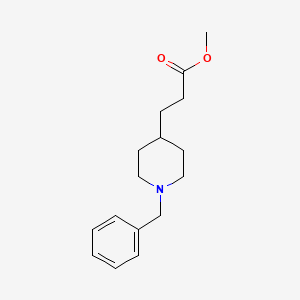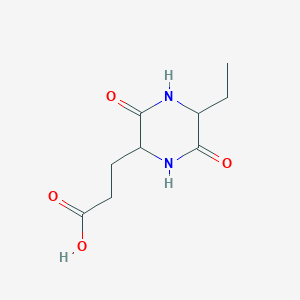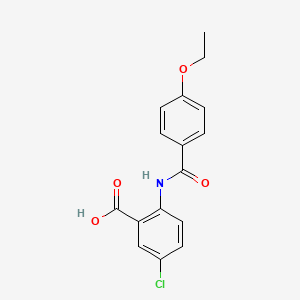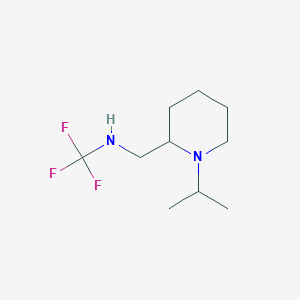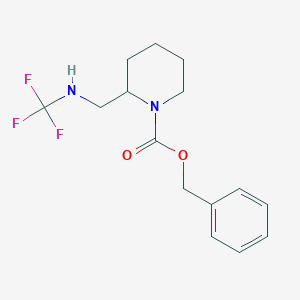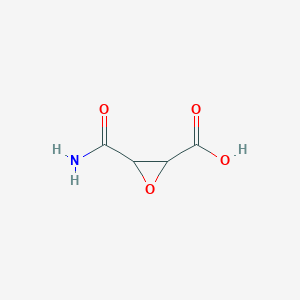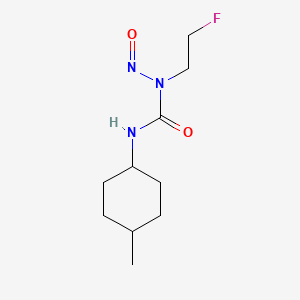
3-(But-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 3-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-2-enyl)-2-methyl-4-oxocyclopent-2-enyl2,2-dimethyl-3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)cyclopropanecarboxylate, also known as cinerin II, is a synthetic pyrethroid compound. Pyrethroids are a class of synthetic insecticides that mimic the insecticidal activity of the natural compound pyrethrin, which is derived from chrysanthemum flowers. Cinerin II is known for its potent insecticidal properties and is widely used in agriculture and household pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-2-enyl)-2-methyl-4-oxocyclopent-2-enyl2,2-dimethyl-3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)cyclopropanecarboxylate involves several steps, including the formation of the cyclopropane ring and the introduction of various functional groups. The key steps in the synthesis include:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or a carbenoid reagent.
Introduction of the but-2-enyl group: This can be done through a Heck reaction, where an alkene is coupled with an aryl or vinyl halide in the presence of a palladium catalyst.
Introduction of the methoxy and oxo groups: These functional groups can be introduced through various organic transformations, such as oxidation and methylation reactions.
Industrial Production Methods
In industrial settings, the production of cinerin II involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw material preparation: Ensuring the availability of high-purity starting materials.
Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Using techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cinerin II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cinerin II can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cinerin II has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of pyrethroids and their interactions with various reagents.
Biology: Investigated for its effects on insect physiology and its potential as an insecticide.
Medicine: Explored for its potential therapeutic applications, such as its role in modulating ion channels and neurotransmitter release.
Industry: Widely used in the formulation of insecticidal products for agricultural and household use.
Mechanism of Action
Cinerin II exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, causing prolonged activation and preventing the normal repolarization of the nerve membrane. This leads to continuous nerve impulses, resulting in paralysis and death of the insect. The molecular targets and pathways involved include:
Voltage-gated sodium channels: Primary target of cinerin II.
Neurotransmitter release: Disruption of normal neurotransmitter release and synaptic transmission.
Comparison with Similar Compounds
Cinerin II can be compared with other pyrethroid compounds, such as permethrin, deltamethrin, and cypermethrin. These compounds share similar structures and mechanisms of action but differ in their potency, spectrum of activity, and environmental persistence. Some similar compounds include:
Permethrin: Known for its broad-spectrum insecticidal activity and relatively low toxicity to mammals.
Deltamethrin: Highly potent insecticide with a fast knockdown effect.
Cypermethrin: Effective against a wide range of insect pests and commonly used in agricultural applications.
Cinerin II stands out due to its unique combination of functional groups, which contribute to its specific reactivity and insecticidal properties.
Properties
IUPAC Name |
(3-but-2-enyl-2-methyl-4-oxocyclopent-2-en-1-yl) 3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-7-8-9-14-13(3)17(11-16(14)22)26-20(24)18-15(21(18,4)5)10-12(2)19(23)25-6/h7-8,10,15,17-18H,9,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCRDCOTRILILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859225 |
Source


|
| Record name | 3-(But-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 3-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
